

Physical and chemical properties of 3-(Pyridin-2-yl)propiolic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Pyridin-2-yl)propiolic acid

Cat. No.: B1419824

[Get Quote](#)

An In-depth Technical Guide to 3-(Pyridin-2-yl)propiolic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3-(Pyridin-2-yl)propiolic acid**. As a Senior Application Scientist, this document is structured to deliver not just raw data, but also to provide insights into the experimental context and potential applications of this compound, particularly within the realm of medicinal chemistry and drug discovery. The pyridine moiety is a well-established pharmacophore, and its combination with a reactive propiolic acid functional group presents a unique scaffold for the development of novel therapeutics.^{[1][2]} This guide aims to be an essential resource for researchers working with or considering the use of this versatile molecule.

Chemical Identity and Physical Properties

Chemical Structure:

Figure 1: Structure of **3-(Pyridin-2-yl)propiolic acid**.

Table 1: Physical and Chemical Properties

Property	Value	Source/Comment
CAS Number	858678-71-4	[3] [4] [5]
Molecular Formula	C ₈ H ₅ NO ₂	[3] [4] [5]
Molecular Weight	147.13 g/mol	[3] [4] [5]
Appearance	Solid	[3]
Melting Point	Not experimentally determined.	
Boiling Point	Not experimentally determined.	
Solubility	Expected to be soluble in polar organic solvents and water. [3]	The presence of the carboxylic acid and pyridine nitrogen suggests polarity.
pKa	Not experimentally determined.	

Spectroscopic Data

While specific experimental spectra for **3-(Pyridin-2-yl)propioionic acid** are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and comparison with related compounds.

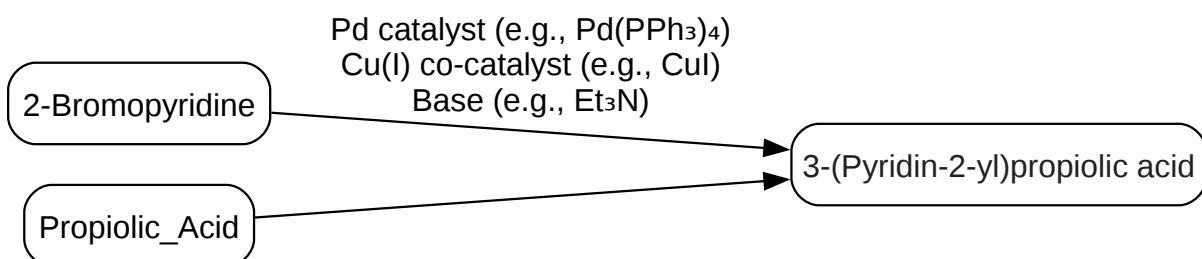
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the carboxylic acid proton. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with splitting patterns indicative of their substitution. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
- ¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm). The two sp-hybridized carbons of the alkyne will appear in the range of δ 70-90 ppm. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically > 160 ppm.[\[6\]](#)

2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands:

- A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm^{-1} .
- A sharp C≡C stretch for the alkyne, which is expected around 2100-2260 cm^{-1} .
- A strong C=O stretch from the carboxylic acid carbonyl group, usually appearing around 1700-1725 cm^{-1} .
- C-H stretching and bending vibrations for the aromatic pyridine ring.


2.3. Mass Spectrometry (MS) (Predicted)

- Electron Ionization (EI): The molecular ion peak (M^+) would be expected at $\text{m/z} = 147$. Fragmentation patterns would likely involve the loss of CO_2 ($\text{m/z} = 44$) from the carboxylic acid, and fragmentation of the pyridine ring.
- Electrospray Ionization (ESI): In positive ion mode, the $[\text{M}+\text{H}]^+$ ion would be observed at $\text{m/z} = 148$. In negative ion mode, the $[\text{M}-\text{H}]^-$ ion would be seen at $\text{m/z} = 146$.

Synthesis and Reactivity

The synthesis of **3-(Pyridin-2-yl)propiolic acid** is most practically achieved through a Sonogashira coupling reaction.^{[7][8]} This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp^2 and sp hybridized carbons.
^[7]

3.1. Proposed Synthetic Pathway: Sonogashira Coupling

[Click to download full resolution via product page](#)

Figure 2: Proposed synthesis of **3-(Pyridin-2-yl)propiolic acid** via Sonogashira coupling.

3.2. Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established Sonogashira coupling procedures and has not been experimentally validated for this specific transformation.

Materials:

- 2-Bromopyridine
- Propiolic acid
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

- To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 eq), $\text{Pd}(\text{PPh}_3)_4$ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
- Add the anhydrous, degassed solvent, followed by triethylamine (2.0-3.0 eq).
- To the stirred solution, add propiolic acid (1.1-1.5 eq) dropwise at room temperature.
- The reaction mixture is then typically stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

- The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography on silica gel to afford the desired **3-(Pyridin-2-yl)propiolic acid**.

3.3. Reactivity Profile

The reactivity of **3-(Pyridin-2-yl)propiolic acid** is dictated by its two primary functional groups: the pyridine ring and the propiolic acid moiety.

- Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. It can also act as a ligand for metal coordination.^[1] The ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.
- Propiolic Acid: The terminal alkyne is a versatile functional group that can participate in a variety of reactions, including:
 - Click Chemistry: The alkyne can undergo copper-catalyzed or strain-promoted azide-alkyne cycloadditions.
 - Addition Reactions: The triple bond can be hydrogenated or halogenated.
 - Coupling Reactions: The terminal alkyne can participate in further Sonogashira or other cross-coupling reactions.
- Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or acid chlorides using standard organic chemistry transformations. It can also be reduced to the corresponding alcohol.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of **3-(Pyridin-2-yl)propiolic acid** in launched drugs are not documented, its structural motifs are of significant interest in medicinal chemistry.

- Scaffold for Bioactive Molecules: The pyridine ring is a common feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[1][2]
- Linker in PROTACs and ADCs: The propiolic acid moiety can serve as a reactive handle for conjugation. For instance, a related compound, 3-(2-Pyridyldithio)propanoic Acid, is used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[9]
- Potential for Target Engagement: The rigid, linear structure of the alkyne can be used to position other functional groups for optimal interaction with biological targets. Pyridine derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][10][11]

Safety and Handling

Hazard Identification:

- GHS Pictograms: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

- Store in an inert atmosphere at room temperature.

Conclusion

3-(Pyridin-2-yl)propiolic acid is a molecule with significant potential in synthetic and medicinal chemistry. Its combination of a biologically relevant pyridine scaffold and a versatile propiolic acid functional group makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific compound is still emerging, this guide provides a solid foundation for researchers to understand its properties, synthesis, and potential uses. Further investigation into its biological activity is warranted and could lead to the discovery of new lead compounds in various disease areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
3. CAS 858678-71-4: 2-Propynoic acid, 3-(2-pyridinyl)- [cymitquimica.com]
4. 858678-71-4|3-(2-Pyridyl)propiolic Acid|BLD Pharm [bldpharm.com]
5. 858678-71-4|3-(2-Pyridyl)propiolic Acid| Ambeed [ambeed.com]
6. ¹³C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 ¹³C nmr doc brown's

advanced organic chemistry revision notes [docbrown.info]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. 3-(pyridin-2-yl)disulfanylpropanoic Acid CAS 68617-64-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 3-(Pyridin-2-yl)propiolic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1419824#physical-and-chemical-properties-of-3-pyridin-2-yl-propiolic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com